molecular formula C19H15N4NaO6S B3151290 Acid Yellow 199 CAS No. 70865-20-2

Acid Yellow 199

Cat. No. B3151290
CAS RN: 70865-20-2
M. Wt: 450.4 g/mol
InChI Key: JXRBVOFBCVPZOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Yellow 199 is a bright orange dye that appears as an orange powder . It belongs to the single azo class of dyes . The molecular formula of Acid Yellow 199 is C19H15N4NaO6S and it has a molecular weight of 450.40 . It is soluble in water and is primarily used for dyeing nylon and other fibers .


Synthesis Analysis

Acid Yellow 199 is synthesized by diazotizing 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and coupling it with m-Cresol .


Molecular Structure Analysis

The molecular structure of Acid Yellow 199 consists of a single azo class . The CAS Registry Number for Acid Yellow 199 is 70865-20-2 .


Chemical Reactions Analysis

The removal of Acid Yellow 199 from solutions has been studied using various adsorbents . For example, Shewanella oneidensis MR-1 has been found to reach 99.36% decolorisation for Acid Yellow 199 in solutions . The removal process is enhanced by mixing the media via sonication .


Physical And Chemical Properties Analysis

Acid Yellow 199 is a bright orange powder that is soluble in water . It is used for dyeing nylon and other fibers . The dye has a molecular weight of 450.40 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Acid Yellow 199, focusing on six unique applications:

Environmental Pollution Control

Acid Yellow 199 is extensively studied for its role in environmental pollution control, particularly in the removal of dyes from wastewater. Researchers have explored its adsorption properties using various adsorbents like mango leaf powder, which has shown high efficiency in removing this dye from water . This application is crucial for mitigating the environmental impact of industrial effluents.

Fluorescent Dye in Biological Studies

Acid Yellow 199 is used as a fluorescent dye in biological and chemical research. Its ability to emit fluorescence under specific conditions makes it valuable for labeling and tracking biological molecules in various assays and imaging techniques . This application is essential for studying cellular processes and molecular interactions.

Chemical Analysis and Staining

In chemical analysis, Acid Yellow 199 serves as a staining agent. It is used to highlight specific components in a sample, aiding in the identification and quantification of substances. This application is particularly useful in histology and cytology, where precise staining is required to observe cellular structures .

Decolorization Studies

The decolorization of Acid Yellow 199 through reduction reactions is a significant area of research. Studies have focused on the mechanisms and efficiency of various microorganisms and chemical agents in breaking down this dye. This research is vital for developing effective methods for dye removal in industrial processes .

Photocatalytic Degradation

Research has also explored the photocatalytic degradation of Acid Yellow 199 using various catalysts. This process involves the use of light to activate a catalyst, which then breaks down the dye into less harmful substances. This application is important for developing sustainable and eco-friendly methods for treating dye-contaminated water .

Adsorption Isotherms and Kinetics

Studies on the adsorption isotherms and kinetics of Acid Yellow 199 provide insights into its interaction with different adsorbents. These studies help in understanding the efficiency and capacity of various materials in adsorbing the dye, which is crucial for designing effective water treatment systems .

Mechanism of Action

Target of Action

Acid Yellow 199 is an azo dye . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their molecular structure. The primary target of Acid Yellow 199 is the color receptors in the human eye, where it produces a yellow color perception.

Mode of Action

The mode of action of Acid Yellow 199 involves a reduction reaction . This means that the dye can be decolorized, or lose its color, through a chemical reaction that involves the gain of electrons. This property is particularly important in various industrial applications where the removal of dye color is required.

Result of Action

The primary result of Acid Yellow 199’s action is the production of a yellow color. When used in a dyeing process, it binds to the material (such as fabric or paper), resulting in a change in color of the material. The decolorization property of Acid Yellow 199, due to its reduction reaction, allows for the removal of this color under certain conditions .

Action Environment

The action of Acid Yellow 199 can be influenced by various environmental factors. For instance, the pH of the environment can affect the color intensity of the dye. Additionally, the presence of reducing agents can trigger the reduction reaction and lead to decolorization . Therefore, careful control of the environment is important to achieve the desired color effect and stability.

Safety and Hazards

Acid Yellow 199 may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment . Protective gloves and clothing should be worn when handling Acid Yellow 199 .

Future Directions

Research is ongoing into the removal of Acid Yellow 199 from solutions using various adsorbents . The combination of ZnO nanoparticles and activated carbon following simple loading has shown significant improvement in the removal process in short adsorption time .

properties

IUPAC Name

sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBVOFBCVPZOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N4NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430529, DTXSID80887750
Record name EINECS 274-950-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Yellow 199

CAS RN

70865-20-2, 61931-26-8
Record name Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name EINECS 274-950-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Yellow 199
Reactant of Route 2
Reactant of Route 2
Acid Yellow 199
Reactant of Route 3
Reactant of Route 3
Acid Yellow 199
Reactant of Route 4
Reactant of Route 4
Acid Yellow 199
Reactant of Route 5
Reactant of Route 5
Acid Yellow 199
Reactant of Route 6
Reactant of Route 6
Acid Yellow 199

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.